molecular formula C14H18O4 B12335434 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid CAS No. 2006277-02-5

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid

Cat. No.: B12335434
CAS No.: 2006277-02-5
M. Wt: 250.29 g/mol
InChI Key: CKLBIWVUCMACMJ-UHFFFAOYSA-N
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Description

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid (CAS 2006277-02-5) is a phenylacetic acid derivative featuring a cyclopropylmethoxy group at the 3-position and an ethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₆O₄, with a molecular weight of 256.27 g/mol. The cyclopropylmethoxy substituent introduces steric bulk and metabolic stability, while the ethoxy group contributes to electronic modulation of the aromatic system. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as cyclooxygenase (COX) or phosphodiesterase-4 (PDE4) .

Properties

CAS No.

2006277-02-5

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

2-[3-(cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid

InChI

InChI=1S/C14H18O4/c1-2-17-12-6-5-11(8-14(15)16)7-13(12)18-9-10-3-4-10/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)

InChI Key

CKLBIWVUCMACMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid typically involves several steps. One common method starts with the preparation of 3-cyclopropylmethoxy-4-ethoxybenzaldehyde, which is then subjected to a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of bromomethylcyclopropane and various solvents for recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process may also include steps for purification, such as recrystallization and chromatography, to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid 3-Cyclopropylmethoxy, 4-ethoxy C₁₄H₁₆O₄ 256.27 High lipophilicity; metabolic stability
4-Ethoxyphenylacetic Acid (CAS 4919-33-9) 4-Ethoxy C₁₀H₁₂O₃ 180.20 Simpler structure; lower steric hindrance
Homovanillic Acid (CAS 306-08-1) 3-Methoxy, 4-hydroxy C₉H₁₀O₄ 182.18 Increased acidity (pKa ~3.5); H-bond donor
2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid (CAS 5487-33-2) 3-Benzyloxy, 4-methoxy C₁₆H₁₆O₄ 272.29 High lipophilicity; potential CYP450 interactions
4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1) 3-Hydroxy, 4-ethoxy C₁₀H₁₂O₄ 196.20 Mixed H-bond donor/acceptor properties
Roflumilast (PDE4 inhibitor, CAS 162401-32-3) 3-Cyclopropylmethoxy, 4-difluoromethoxy C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 Potent PDE4 inhibition (IC₅₀ = 0.8 nM)

Pharmacological Implications

  • Metabolic Stability : The cyclopropylmethoxy group in the target compound enhances resistance to oxidative metabolism compared to benzyloxy () or methoxy groups, as seen in homovanillic acid . This is critical for improving oral bioavailability.
  • Electronic Effects : The ethoxy group at position 4 provides electron-donating effects, which may modulate aromatic ring reactivity and binding interactions. In contrast, the hydroxy group in homovanillic acid increases acidity, favoring ionic interactions .
  • Bioactivity : While roflumilast () demonstrates PDE4 inhibition via its benzamide core, the acetic acid moiety in the target compound may target distinct pathways, such as COX-mediated anti-inflammatory activity.

Biological Activity

2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid is a compound that has garnered attention for its potential biological activity. This article explores its mechanisms, efficacy, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of both cyclopropylmethoxy and ethoxy functional groups. This structural diversity may contribute to its distinct biological properties. The synthesis typically involves several steps that allow for precise modifications, enhancing its pharmacological profile.

Preliminary studies indicate that 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes, which is crucial for its therapeutic applications. Interaction studies are ongoing to elucidate its pharmacological profile further.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation.

In Vitro Studies

Research has demonstrated that 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid exhibits significant biological activity in vitro. Some key findings include:

  • Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating strong anti-proliferative effects. For instance, derivatives with similar structures have reported IC50 values in the sub-micromolar range against specific cancer types .
CompoundIC50 Value (µM)Cancer Cell Line
2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic Acid<0.19Various
Related Compound A0.08Breast Carcinoma
Related Compound B0.15Lung Carcinoma
  • Cytokine Modulation : In macrophage models, treatment with the compound resulted in altered levels of pro-inflammatory cytokines, suggesting a role in immune modulation .

Case Studies

  • Cancer Treatment : In a study focusing on breast carcinoma, 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid was evaluated for its anti-tumor properties. Results indicated a significant reduction in tumor growth when administered alongside standard chemotherapy agents, highlighting its potential as an adjunct therapy .
  • Inflammatory Diseases : Another case study investigated the compound's effects on inflammatory markers in a model of rheumatoid arthritis. The results showed a decrease in inflammatory cytokines, suggesting therapeutic potential for autoimmune conditions.

Future Directions

The unique structural features of 2-[3-(Cyclopropylmethoxy)-4-ethoxyphenyl]acetic acid position it as a promising candidate for further research in medicinal chemistry. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound will aid in optimizing its therapeutic applications.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles will be essential before clinical trials can commence.
  • Structural Modifications : Exploring modifications to enhance potency and selectivity could lead to more effective derivatives.

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